(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride
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Overview
Description
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride is a synthetic organic compound that features a pyrazole ring attached to an oxolane (tetrahydrofuran) ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment to Oxolane Ring: The pyrazole derivative is then reacted with an oxolane precursor, such as a halogenated oxolane, under nucleophilic substitution conditions.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable amination reactions.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amine reduction to form primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, or other biochemical processes. Its structural features make it a valuable tool for investigating molecular mechanisms.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials, catalysts, or other functional products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular or biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine: The base compound without the dihydrochloride salt.
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-ol: A similar compound with a hydroxyl group instead of an amine.
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-5-2-4-11-7(5)6-1-3-9-10-6;;/h1,3,5,7H,2,4,8H2,(H,9,10);2*1H/t5-,7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHNVEXOWVCLMV-IILPWVBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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